molecular formula C23H16N4O12S2 B14686530 4-(3-(3-Carboxy-5-hydroxy-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 32425-63-1

4-(3-(3-Carboxy-5-hydroxy-1-(4-sulphophenyl)-1H-pyrazol-4-yl)allylidene)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14686530
CAS No.: 32425-63-1
M. Wt: 604.5 g/mol
InChI Key: SFWSBBFIPHWMPI-AZYLEGEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of multiple functional groups, including carboxylic acids, sulfonic acids, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1H-pyrazole-3-carboxylic acid . These intermediates are then subjected to various chemical reactions, including condensation, sulfonation, and carboxylation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., HCl, H2SO4), reducing agents (e.g., LiAlH4, NaBH4), and oxidizing agents (e.g., KMnO4, H2O2). The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of sulfonated or carboxylated pyrazole compounds .

Mechanism of Action

The mechanism of action of 4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pyrazole rings may also participate in π-π stacking interactions with aromatic residues in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid is unique due to its combination of carboxylic and sulfonic acid groups on a pyrazole backbone. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in diverse chemical reactions .

Properties

CAS No.

32425-63-1

Molecular Formula

C23H16N4O12S2

Molecular Weight

604.5 g/mol

IUPAC Name

(4Z)-4-[(E)-3-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C23H16N4O12S2/c28-20-16(18(22(30)31)24-26(20)12-4-8-14(9-5-12)40(34,35)36)2-1-3-17-19(23(32)33)25-27(21(17)29)13-6-10-15(11-7-13)41(37,38)39/h1-11,24H,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39)/b2-1+,17-3-

InChI Key

SFWSBBFIPHWMPI-AZYLEGEESA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.